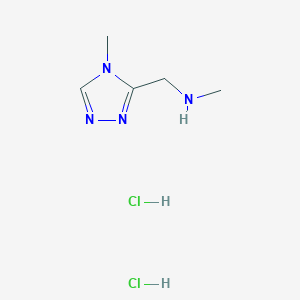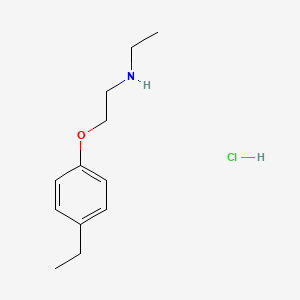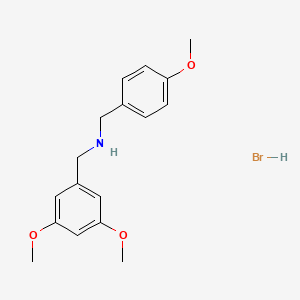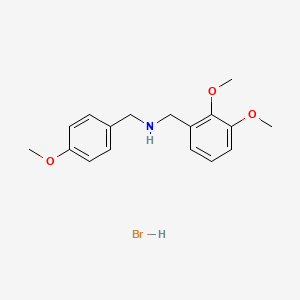amine hydrobromide CAS No. 1609409-48-4](/img/structure/B3107488.png)
[2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide
Übersicht
Beschreibung
“2-(4-Methoxyphenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609409-48-4 . It has a molecular weight of 323.23 . The IUPAC name for this compound is 2-(4-methoxyphenyl)-N-(2-pyridinylmethyl)ethanamine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O.BrH/c1-18-15-7-5-13(6-8-15)9-11-16-12-14-4-2-3-10-17-14;/h2-8,10,16H,9,11-12H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis : A study demonstrated the effective microwave-assisted synthesis of carboxamides using primary aliphatic amines, which might include derivatives of 2-(4-Methoxyphenyl)ethylamine hydrobromide (Milosevic et al., 2015).
Chemical Reactions for Synthesis of Complex Molecules : Another study explored the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates, showcasing the versatility of compounds like 2-(4-Methoxyphenyl)ethylamine hydrobromide in creating complex molecules (Shimizu et al., 2010).
Kinetics and Mechanism of Ring Transformation : A detailed study on the kinetics and mechanism of ring transformation involving a similar compound suggests potential insights into the behavior of 2-(4-Methoxyphenyl)ethylamine hydrobromide in chemical reactions (Sedlák et al., 2003).
Tellurated Schiff Bases Formation : Research on tellurated Schiff bases formation using compounds related to 2-(4-Methoxyphenyl)ethylamine hydrobromide indicates its potential application in complexation reactions with various metals (Kumar et al., 2004).
Application in Polymer Solar Cells : A study highlights the use of an amine-based compound in polymer solar cells, suggesting possible applications of 2-(4-Methoxyphenyl)ethylamine hydrobromide in renewable energy technologies (Lv et al., 2014).
Molecular Structure Characterization : The precise characterization of a similar compound's structure, as explored in a study, can provide insights into the molecular configuration of 2-(4-Methoxyphenyl)ethylamine hydrobromide (Tessler & Goldberg, 2004).
Synthesis of Antidepressant Drug Levetiracetam : A research paper outlines an asymmetric synthesis method for levetiracetam using a compound similar to 2-(4-Methoxyphenyl)ethylamine hydrobromide, indicating its potential in pharmaceutical applications (Raju et al., 2014).
These studies collectively demonstrate the broad range of scientific applications for 2-(4-Methoxyphenyl)ethylamine hydrobromide, from chemical synthesis to potential uses in renewable energy and pharmaceuticals.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O.BrH/c1-18-15-7-5-13(6-8-15)9-11-16-12-14-4-2-3-10-17-14;/h2-8,10,16H,9,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNQDPKJOVIFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=N2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methoxyphenyl)ethyl](2-pyridinylmethyl)amine hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)
amine hydrobromide](/img/structure/B3107423.png)
amine hydrobromide](/img/structure/B3107427.png)
![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)

![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3107441.png)
![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)

![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)


